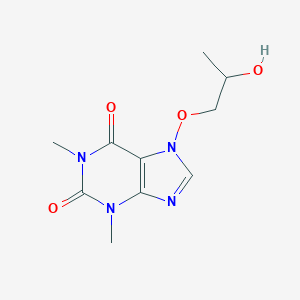
7-(2-Hydroxypropoxy)theophylline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Hydroxypropoxy)theophylline, also known as diprophylline, is a xanthine derivative that is commonly used as a bronchodilator in the treatment of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. It is a synthetic compound that has been extensively studied for its potential therapeutic uses and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 7-(2-Hydroxypropoxy)theophyllinee involves the inhibition of phosphodiesterase enzymes, which results in the accumulation of cyclic AMP and cyclic GMP. This leads to the relaxation of smooth muscles in the airways and blood vessels, resulting in bronchodilation and vasodilation, respectively.
Effets Biochimiques Et Physiologiques
Diprophylline has been shown to have several biochemical and physiological effects, including increased heart rate, increased blood flow, and improved oxygenation. It has also been shown to have anti-inflammatory effects that can reduce the severity of asthma and COPD symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-(2-Hydroxypropoxy)theophyllinee is that it is a synthetic compound that can be easily synthesized and purified, making it readily available for use in scientific research studies. However, one limitation is that it has a narrow therapeutic window, meaning that the dosage must be carefully regulated to avoid toxicity.
Orientations Futures
There are several future directions for the scientific research of 7-(2-Hydroxypropoxy)theophyllinee, including:
1. Studying its potential therapeutic uses in the treatment of cardiovascular diseases such as hypertension and heart failure.
2. Investigating its anti-inflammatory effects in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Developing new formulations of 7-(2-Hydroxypropoxy)theophyllinee that can improve its bioavailability and reduce its potential side effects.
4. Studying its potential use in combination with other drugs for the treatment of respiratory diseases and other conditions.
Conclusion:
In conclusion, 7-(2-Hydroxypropoxy)theophyllinee is a synthetic compound that has been extensively studied for its potential therapeutic uses in the treatment of respiratory and cardiovascular diseases. Its mechanism of action involves the inhibition of phosphodiesterase enzymes, resulting in bronchodilation and vasodilation. While it has several advantages for use in scientific research studies, it also has limitations that must be carefully considered. There are several future directions for the scientific research of 7-(2-Hydroxypropoxy)theophyllinee, which could lead to the development of new and improved treatments for various diseases and conditions.
Méthodes De Synthèse
The synthesis of 7-(2-Hydroxypropoxy)theophylline involves the reaction of theophylline with 2-chloro-1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction results in the formation of 7-(2-Hydroxypropoxy)theophyllinee, which can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
Diprophylline has been extensively studied for its potential therapeutic uses in the treatment of respiratory diseases. It has been shown to have bronchodilator effects that can improve lung function and reduce the symptoms of asthma and COPD. In addition, 7-(2-Hydroxypropoxy)theophyllinee has also been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to have vasodilator effects that can improve blood flow and reduce blood pressure.
Propriétés
Numéro CAS |
19729-83-0 |
|---|---|
Nom du produit |
7-(2-Hydroxypropoxy)theophylline |
Formule moléculaire |
C10H14N4O4 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
7-(2-hydroxypropoxy)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O4/c1-6(15)4-18-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3 |
Clé InChI |
FQDAAPOUQOEUCR-UHFFFAOYSA-N |
SMILES |
CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
SMILES canonique |
CC(CON1C=NC2=C1C(=O)N(C(=O)N2C)C)O |
Synonymes |
GD 094 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



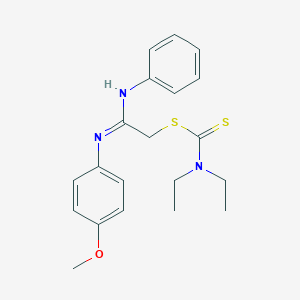
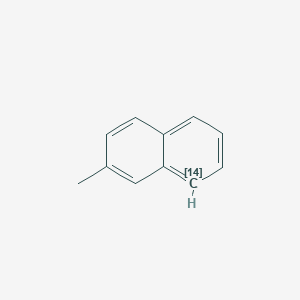
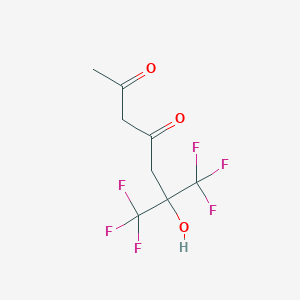
![1-(Propylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11423.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)
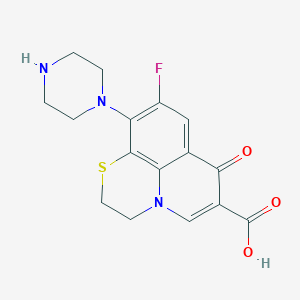
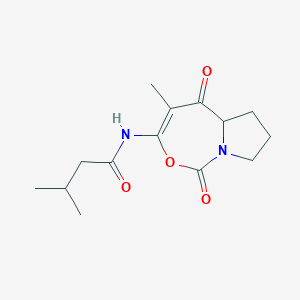
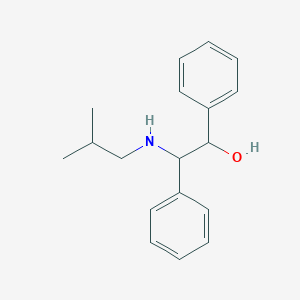
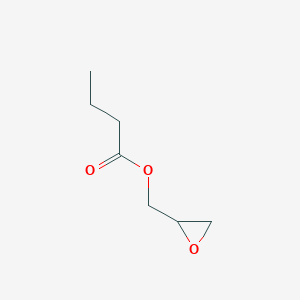
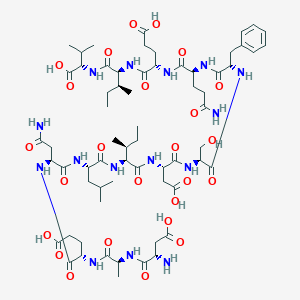
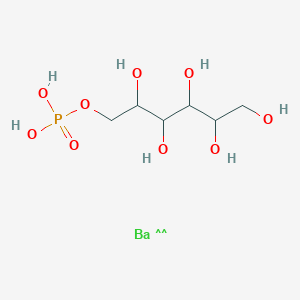
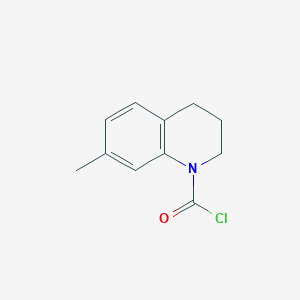
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)
